molecular formula C7H5ClN2O B3346410 3-Chloro-5-(hydroxymethyl)picolinonitrile CAS No. 1186637-82-0

3-Chloro-5-(hydroxymethyl)picolinonitrile

Cat. No.: B3346410
CAS No.: 1186637-82-0
M. Wt: 168.58 g/mol
InChI Key: BCHLMAIZUXPOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(hydroxymethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 3-position and a hydroxymethyl group at the 5-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-5-(hydroxymethyl)picolinonitrile involves the reaction of 3-chloro-5-(chloromethyl)picolinonitrile with a suitable hydroxylating agent. The reaction typically takes place in a solvent such as dichloromethane (CH2Cl2) at low temperatures (0°C) and is catalyzed by thionyl chloride (SOCl2). The reaction mixture is stirred at room temperature overnight, followed by purification through chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-5-(carboxymethyl)picolinonitrile

    Reduction: 3-Chloro-5-(hydroxymethyl)picolinamidine

    Substitution: Various substituted picolinonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(hydroxymethyl)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxamide or carboxylic acid derivatives, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(hydroxymethyl)picolinonitrile is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-chloro-5-(hydroxymethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHLMAIZUXPOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Zn(CN)2 (64.3 mg, 0.548 mmol) and Pd(PPh3)4 (84 mg, 0.073 mmol) were added to a solution of 5,6-dichloro-3-pyridinemethanol (130 mg, 0.730 mmol) in anhydrous DMF (1.5 ml) under N2 and the mixture was heated at 95° C. overnight. Low conversion was observed by HPLC. After heating under reflux for 2 h, the conversion did not increase, so additional Pd(PPh3)4 (84 mg, 0.073 mmol) was added. Two more h under reflux gave full conversion. TBME, and 10% Na2CO3 were added. Extraction, drying (MgSO4), filtration, and removal of the solvent afforded the crude product. Purification by flash chromatography using Flashmaster II, a 5 g spherical silica gel cartridge, and mixtures of hexane and EtOAc as an eluent afforded 3-chloro-5-(hydroxymethyl)-2-pyridinecarbonitrile (34.6 mg, 0.205 mmol, 28% yield) as a pale yellow solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
130 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Zn(CN)2
Quantity
64.3 mg
Type
catalyst
Reaction Step Three
Quantity
84 mg
Type
catalyst
Reaction Step Three
Quantity
84 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(hydroxymethyl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(hydroxymethyl)picolinonitrile
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-(hydroxymethyl)picolinonitrile
Reactant of Route 4
3-Chloro-5-(hydroxymethyl)picolinonitrile
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-(hydroxymethyl)picolinonitrile
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-(hydroxymethyl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.